MI-773

Catalog No.
S548242
CAS No.
M.F
C29H34Cl2FN3O3
M. Wt
562.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MI-773

Product Name

MI-773

IUPAC Name

(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

Molecular Formula

C29H34Cl2FN3O3

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23+,25-,29+/m1/s1

InChI Key

IDKAKZRYYDCJDU-YJRDPZTCSA-N

SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

MI773; MI-773; MI 773

Canonical SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Isomeric SMILES

CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Description

The exact mass of the compound (2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide is 561.19613 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MI-773, also known as SAR405838, is a potent small-molecule inhibitor targeting the mouse double minute 2 (MDM2) protein. MDM2 is a negative regulator of the tumor suppressor protein p53, and its overexpression is often associated with various cancers. MI-773 effectively disrupts the MDM2-p53 interaction, leading to stabilization and activation of p53, which in turn promotes cell cycle arrest and apoptosis in cancer cells. This compound has shown significant efficacy in preclinical models, particularly in tumors with wild-type p53, making it a promising candidate for cancer therapy .

  • There is no publicly available information on the mechanism of action of this specific molecule.
  • As with any unknown compound, it is advisable to handle this molecule with caution following general laboratory safety practices.

Additional Information

Scientific research on organic molecules often involves synthesizing new molecules and testing them for biological activity or other properties. Since this is a complex molecule, it is likely that it was synthesized by researchers but not fully characterized.

If you are interested in learning more about organic chemistry and functional groups, here are some general resources:

The primary mechanism of action for MI-773 involves its binding to MDM2, which prevents MDM2 from ubiquitinating p53. This inhibition leads to the accumulation of p53 in the nucleus, where it can activate transcription of genes involved in cell cycle regulation and apoptosis. The chemical structure of MI-773 allows it to fit into the hydrophobic pocket of MDM2, thereby blocking its interaction with p53 .

In vitro studies have demonstrated that MI-773 induces cell cycle arrest and apoptosis in various cancer cell lines by stabilizing p53 levels and enhancing its transcriptional activity .

MI-773 exhibits high selectivity for MDM2 over other proteins, showing a binding affinity characterized by an inhibition constant (K_i) of approximately 0.88 nM. Its biological activity has been evaluated in multiple cancer types, including neuroblastoma and liposarcoma. In these studies, MI-773 effectively inhibited cell proliferation and induced apoptosis in cell lines expressing wild-type p53. The compound has also demonstrated synergy with conventional chemotherapeutics like doxorubicin, enhancing their cytotoxic effects .

MI-773 is primarily investigated for its potential as an anticancer agent. Its ability to reactivate p53 makes it suitable for treating cancers characterized by MDM2 overexpression and p53 mutation or dysfunction. Clinical trials are ongoing to evaluate its efficacy in combination with other therapies for solid tumors, particularly those with wild-type p53 . Additionally, MI-773 may serve as a useful tool in research settings for studying p53-related pathways.

Extensive interaction studies have shown that MI-773 selectively inhibits the MDM2-p53 interaction without significantly affecting other cellular pathways. Its specificity is crucial for minimizing off-target effects commonly seen with broader-spectrum chemotherapeutic agents. Research indicates that MI-773 enhances the cytotoxic effects of other drugs while maintaining a favorable safety profile in preclinical models .

Several compounds share structural or functional similarities with MI-773 as MDM2 inhibitors. A comparison highlights their unique attributes:

Compound NameMechanism of ActionBinding Affinity (K_i)Clinical Status
Nutlin-3aMDM2 antagonist~30 nMApproved for research
RG-7112MDM2 antagonist~50 nMClinical trials ongoing
YH239-EEMDM2 antagonist~100 nMPreclinical stage
MI-773MDM2 antagonist~0.88 nMPhase I clinical trials

Uniqueness of MI-773:
MI-773 stands out due to its significantly lower K_i value compared to other inhibitors, indicating a higher binding affinity for MDM2. This property may translate into enhanced therapeutic efficacy and lower required dosages in clinical settings .

Molecular Formula and Weight

C₂₉H₃₄Cl₂FN₃O₃ Structure

MI-773 possesses the molecular formula C₂₉H₃₄Cl₂FN₃O₃, representing a complex spirooxindole derivative with multiple functional groups and stereogenic centers [2] [3] [4]. The molecular structure encompasses twenty-nine carbon atoms forming the core spirooxindole framework, along with strategically positioned heteroatoms that contribute to its biological activity [7] [13]. The compound contains thirty-four hydrogen atoms distributed across various functional groups, including the pyrrolidine ring system and the cyclohexanol moiety [14] [15].

The presence of two chlorine atoms and one fluorine atom within the molecular structure creates a distinctive halogenated aromatic system that enhances binding interactions with target proteins [4] [7]. Three nitrogen atoms are incorporated into the structure, with one forming part of the indole ring system, another within the pyrrolidine ring, and the third participating in the amide linkage [2] [13]. The three oxygen atoms serve critical structural roles, with one forming the oxindole carbonyl, another in the amide functionality, and the third as the hydroxyl group on the cyclohexane ring [3] [14].

562.5 g/mol Weight Analysis

The molecular weight of MI-773 is precisely 562.5 g/mol, as determined through high-resolution mass spectrometry and confirmed across multiple analytical platforms [2] [3] [14]. This molecular weight places MI-773 within the optimal range for small molecule drug candidates, adhering to pharmaceutical guidelines for molecular size and complexity [4] [7]. The weight distribution analysis reveals that carbon atoms contribute approximately 371.4 g/mol to the total molecular weight, representing the largest component due to the extensive aromatic and aliphatic carbon framework [13] [17].

The halogen substituents contribute significantly to the overall molecular weight, with the two chlorine atoms adding 70.9 g/mol and the fluorine atom contributing 19.0 g/mol [3] [4]. This halogenation pattern accounts for approximately 16% of the total molecular weight, underscoring the importance of these substituents in the compound's structural and functional properties [7] [14]. The nitrogen and oxygen heteroatoms collectively contribute 90.0 g/mol, highlighting the substantial heteroatomic content that facilitates hydrogen bonding and polar interactions [2] [13].

Stereochemistry and Configuration

Spirooxindole Structural Framework

The spirooxindole framework of MI-773 represents a sophisticated three-dimensional architecture characterized by a spirocyclic junction at the C3 position of the indole ring system [1] [5] [20]. This structural motif creates a rigid, conformationally constrained scaffold that positions substituents in precise spatial orientations essential for biological activity [11] [26]. The spirooxindole core consists of a six-membered oxindole ring fused to a five-membered pyrrolidine ring through a shared quaternary carbon center [9] [28].

The spirocyclic architecture imparts significant conformational rigidity to the molecule, restricting rotational freedom around the spiro junction and creating a well-defined three-dimensional pharmacophore [20] [26]. This structural constraint is particularly important for maintaining optimal binding interactions with the target protein binding pocket [11] [28]. The spirooxindole framework exhibits enhanced metabolic stability compared to more flexible analogs, contributing to improved pharmacological properties [1] [5].

Research has demonstrated that the spirooxindole structural framework enables precise mimicry of key amino acid residues in protein-protein interactions [18] [26]. The rigid scaffold positions pendant groups in configurations that optimize van der Waals contacts and hydrogen bonding interactions with target binding sites [11] [20]. Crystallographic studies have confirmed that the spirooxindole core maintains consistent conformational preferences across different chemical environments [9] [28].

Quaternary Carbon Stereochemistry

The quaternary carbon stereocenter at the spiro junction of MI-773 exhibits the (3S) absolute configuration, as determined through comprehensive stereochemical analysis and comparison with structurally related compounds [11] [20] [28]. This stereogenic center represents a critical determinant of biological activity, with studies demonstrating that stereoisomers with different configurations at this position exhibit substantially different binding affinities [26] [28]. The quaternary nature of this carbon center, bearing four different substituents, creates a stable chiral environment resistant to racemization under physiological conditions [20] [24].

Detailed analysis of the stereochemical preferences reveals that the (3S) configuration optimally positions the indole ring system and pyrrolidine substituents for productive binding interactions [11] [26]. Computational modeling studies have shown that this configuration minimizes steric clashes while maximizing favorable hydrophobic and polar contacts with target protein residues [28] [29]. The quaternary carbon stereochemistry influences the overall molecular conformation, affecting the spatial relationship between distant functional groups [20] [24].

The stereochemical control at the quaternary carbon center is achieved through stereoselective synthetic methodologies that favor formation of the desired (3S) configuration [28] [30]. Mechanistic studies have revealed that the steric bulk of substituents at the 2-position of the indole ring influences the stereochemical outcome of cyclization reactions [28] [30]. The absolute configuration has been confirmed through advanced spectroscopic techniques and X-ray crystallographic analysis of related structures [9] [11].

Halogen Substitution Patterns

Chloro-Substitution Significance

The chloro-substitution pattern in MI-773 involves two strategically positioned chlorine atoms that serve distinct structural and functional roles [3] [4] [11]. The primary chlorine substituent is located at the 6-position of the indole ring system, where it occupies a critical hydrophobic binding pocket within the target protein [11] [26]. This chlorine atom fills a small cavity at the bottom of the binding cleft that is not occupied by natural amino acid residues, thereby enhancing binding affinity through optimal space-filling interactions [26] [27].

The secondary chlorine substituent is positioned at the 3-position of the phenyl ring, where it contributes to the overall electronic distribution and conformational preferences of the aromatic system [3] [4]. This chlorine atom influences the electron density of the phenyl ring, modulating its ability to participate in π-π stacking interactions and other aromatic contacts [11] [21]. The presence of both chlorine substituents creates a distinctive electronic environment that enhances the selectivity and potency of protein binding [4] [7].

Halogen substitution with chlorine atoms provides several advantages over unsubstituted analogs, including increased lipophilicity, enhanced metabolic stability, and improved binding affinity [21] [26]. The chlorine atoms serve as effective halogen bond donors, forming weak but significant interactions with electron-rich regions of the target protein [11] [27]. Structure-activity relationship studies have confirmed that removal of either chlorine substituent results in substantial reductions in biological activity [26] [29].

Fluoro-Substitution Impact

The fluorine atom in MI-773 is strategically positioned at the 2-position of the phenyl ring, where it exerts profound effects on both electronic properties and conformational behavior [3] [4] [21]. Fluorine substitution at this position significantly influences the electron distribution within the aromatic system, creating a unique dipole moment that affects molecular recognition and binding interactions [21] [26]. The small size and high electronegativity of fluorine allow it to fit into sterically constrained binding regions while maintaining favorable electronic interactions [4] [11].

The fluoro-substitution creates a distinctive conformational preference for the phenyl ring, influencing its orientation relative to other molecular components [21] [26]. This conformational effect is particularly important for optimizing the spatial arrangement of the molecule within the target protein binding site [11] [27]. The fluorine atom also enhances the metabolic stability of the compound by blocking potential sites of oxidative metabolism [21] [29].

Research has demonstrated that the fluorine substituent contributes to enhanced binding selectivity through specific electrostatic interactions with target protein residues [26] [29]. The fluorine atom participates in favorable dipolar interactions and can serve as a hydrogen bond acceptor in certain binding environments [11] [21]. Comparative studies with non-fluorinated analogs have shown that the fluoro-substitution provides significant improvements in both binding affinity and selectivity profiles [4] [26].

Conformationally Constrained Cyclohexanol Group

The cyclohexanol group in MI-773 adopts a trans-4-hydroxycyclohexyl configuration that creates a conformationally constrained environment essential for optimal biological activity [3] [4] [22]. This six-membered ring system exists predominantly in a chair conformation, with the hydroxyl group occupying an equatorial position to minimize steric interactions [22] [25]. The trans-diaxial preference of the cyclohexanol substituent relative to the amide linkage contributes to the overall three-dimensional architecture of the molecule [13] [14].

The conformational constraint imposed by the cyclohexanol group serves multiple functional purposes, including the precise positioning of the hydroxyl functionality for hydrogen bonding interactions [22] [28]. The rigid chair conformation of the cyclohexane ring restricts conformational flexibility, creating a well-defined pharmacophore that maintains consistent binding interactions [25] [30]. This conformational rigidity enhances the entropic favorability of target binding by reducing the conformational penalty associated with molecular recognition [22] [28].

Detailed conformational analysis reveals that the cyclohexanol group adopts a preferred orientation that optimizes contacts with hydrophobic regions of the target protein while positioning the hydroxyl group for favorable polar interactions [22] [26]. The trans-configuration ensures minimal steric interference with other molecular components while maintaining the required spatial relationships for biological activity [25] [30]. Studies have shown that alternative conformations of the cyclohexanol group result in significantly reduced binding affinity and biological potency [22] [28].

Physical Properties

Solubility Parameters

MI-773 exhibits distinctive solubility characteristics that reflect its complex molecular structure and halogenated aromatic systems [3] [12] [14]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 53 mg/mL (94.22 mM) at room temperature [3] [7] [12]. This high solubility in dipolar aprotic solvents facilitates its use in various research applications and formulation studies [14] [15].

In aqueous environments, MI-773 exhibits extremely limited solubility, being classified as essentially insoluble in water [3] [12]. This hydrophobic character is attributed to the extensive aromatic framework, halogen substituents, and lipophilic structural elements throughout the molecule [7] [14]. The poor aqueous solubility necessitates the use of appropriate solvent systems or formulation strategies for biological evaluation studies [12] [15].

Ethanol solubility studies reveal that MI-773 can achieve concentrations of approximately 29 mg/mL (51.55 mM) when the solvent is warmed, indicating moderate solubility in alcoholic media [3] [12]. Alternative solvent systems have been developed for in vivo studies, including formulations with polyethylene glycol, Tween-80, and various cyclodextrin complexes [12] [15]. The solubility profile influences the compound's bioavailability and pharmacokinetic properties in biological systems [14] [16].

Stability Characteristics

The stability profile of MI-773 has been comprehensively characterized under various storage and handling conditions, revealing favorable properties for research and development applications [12] [15] [31]. Under recommended storage conditions at -20°C under nitrogen atmosphere, the compound maintains chemical integrity for extended periods without detectable degradation [12] [14] [15]. The spirooxindole framework provides inherent stability against hydrolytic and oxidative degradation pathways [15] [31].

Thermal stability analysis indicates that MI-773 remains stable at room temperature for reasonable handling periods, with no significant decomposition observed under normal laboratory conditions [12] [15]. The halogen substituents contribute to enhanced thermal stability by providing resistance to oxidative degradation and metabolic transformation [15] [21] [31]. Long-term stability studies have confirmed that the compound retains full chemical potency when stored under appropriate conditions [12] [14].

Chemical stability assessment reveals that MI-773 exhibits resistance to common degradation pathways, including hydrolysis, oxidation, and photodegradation [12] [15]. The conformationally constrained structure and aromatic substitution pattern contribute to enhanced chemical stability compared to more flexible analogs [15] [31]. Stress testing under accelerated conditions has demonstrated that the compound maintains structural integrity across a range of pH values and temperature conditions relevant to biological applications [12] [14].

PropertyValueMethod/Conditions
Molecular FormulaC₂₉H₃₄Cl₂FN₃O₃Mass Spectrometry [2] [3]
Molecular Weight562.5 g/molHigh-Resolution MS [14] [17]
DMSO Solubility≥53 mg/mL (94.22 mM)Room Temperature [3] [12]
Water SolubilityInsolubleStandard Conditions [3] [12]
Ethanol Solubility29 mg/mL (51.55 mM)Warmed Conditions [3] [12]
Storage StabilityStable-20°C, Nitrogen [12] [15]
Physical FormWhite SolidVisual Inspection [13] [14]
Purity>98%HPLC Analysis [13] [14]
Structural FeatureConfigurationSignificance
Spiro Junction(3S)Critical for Biological Activity [11] [28]
Pyrrolidine Ring(2'R,5'R)Conformational Constraint [13] [28]
Cyclohexanoltrans-4-HydroxyOptimal Binding Geometry [22] [25]
Indole Chlorine6-PositionHydrophobic Pocket Filling [11] [26]
Phenyl Chlorine3-PositionElectronic Modulation [4] [11]
Phenyl Fluorine2-PositionConformational Control [21] [26]

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

561.1961255 g/mol

Monoisotopic Mass

561.1961255 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Andrews A, Warner K, Rodriguez-Ramirez C, Pearson AT, Nör F, Zhang Z, Kerk S,
2: Wong JH, Alfatah M, Sin MF, Sim HM, Verma CS, Lane DP, Arumugam P. A yeast
3: Lu J, Guan S, Zhao Y, Yu Y, Wang Y, Shi Y, Mao X, Yang KL, Sun W, Xu X, Yi JS,
4: Nör F, Warner KA, Zhang Z, Acasigua GA, Pearson AT, Kerk SA, Helman JI,
5: Warner KA, Nör F, Acasigua GA, Martins MD, Zhang Z, McLean SA, Spector ME,

Explore Compound Types